An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-2-(piperazin-1-yl)benzamide, particularly in its oxalate salt form (CAS No. 494782-69-3), is a synthetic organic compound featuring a benzamide scaffold linked to a piperazine moiety. This guide provides a comprehensive technical overview of its core chemical properties, drawing from available data and contextualized by the broader understanding of related chemical classes. The document is structured to deliver scientifically rigorous information essential for professionals in research and drug development, covering its chemical identity, physicochemical characteristics, a plausible synthetic route, and an exploration of its potential pharmacological significance based on the activities of analogous structures.
Chemical Identity and Structure
N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate is the salt formed between the basic free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide, and oxalic acid. The presence of the piperazine ring provides two nitrogen atoms, one of which is tertiary and integrated into the benzamide structure, while the other is a secondary amine capable of salt formation.
Molecular Formula: C₁₅H₂₁N₃O₅[1]
Molecular Weight: 323.34 g/mol [1]
Chemical Structure:
Caption: Chemical structure of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate.
Synonyms:
-
1-[2-(DIMETHYLCARBAMOYL)PHENYL]PIPERAZINE OXALATE[2]
-
N,N-DIMETHYL-2-(PIPERAZIN-1-YL)BENZAMIDE OXALATE[2]
Physicochemical Properties
Detailed experimental data for the physicochemical properties of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate are not widely published in peer-reviewed literature. The following table summarizes available information from commercial suppliers and provides estimated values based on the chemical structure.
| Property | Value/Information | Source/Method |
| Melting Point | Data not available. Related compounds, such as N,N-dimethylbenzamide, have a melting point of 43-45 °C. The oxalate salt form is expected to have a significantly higher melting point. | General chemical principles |
| Solubility | Data not available. The oxalate salt is likely to have some solubility in water and polar organic solvents like methanol and DMSO. Solubility in nonpolar solvents is expected to be low. | General chemical principles |
| pKa | Data not available. The piperazine moiety contains two nitrogen atoms that can be protonated. The pKa values will be influenced by the electron-withdrawing effect of the benzamide group. | General chemical principles |
| Topological Polar Surface Area (TPSA) | 4.0 Ų | Calculated[3] |
| Number of Rotatable Bonds | 3 | Calculated[3] |
Synthesis and Characterization
A plausible synthetic route for N,N-Dimethyl-2-(piperazin-1-yl)benzamide involves a nucleophilic aromatic substitution or a coupling reaction. A common approach for similar structures is the reaction of a suitably activated benzoic acid derivative with piperazine.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N,N-Dimethyl-2-fluorobenzamide
-
To a solution of 2-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) cooled in an ice bath, add a solution of dimethylamine (in excess) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-2-fluorobenzamide.
-
Purify the product by column chromatography or recrystallization.
Step 2: Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide
-
In a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), dissolve N,N-Dimethyl-2-fluorobenzamide and an excess of piperazine.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the free base.
Step 3: Formation of the Oxalate Salt
-
Dissolve the purified N,N-Dimethyl-2-(piperazin-1-yl)benzamide in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of oxalic acid (1 equivalent) in the same solvent dropwise.
-
Stir the mixture at room temperature. The oxalate salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
While specific spectra for this compound are not publicly available, the following are the expected key features in its analytical characterization:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzamide ring, the methyl protons of the dimethylamino group, and the methylene protons of the piperazine ring. The integration of these signals would confirm the ratio of these different proton environments.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the methyl carbons, and the carbons of the piperazine ring.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations. The presence of the oxalate salt may introduce additional bands corresponding to the carboxylate group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide. Fragmentation patterns would likely involve cleavage of the amide and piperazine moieties.
Potential Pharmacological Significance
The pharmacological profile of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate has not been extensively reported. However, the constituent chemical motifs—the benzamide and piperazine moieties—are prevalent in a wide range of biologically active molecules.
Insights from Analogous Structures
-
Benzamide Derivatives: This class of compounds exhibits a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects.[3] The substitution pattern on the benzamide ring is a critical determinant of their biological activity.
-
Piperazine Derivatives: The piperazine ring is a common scaffold in medicinal chemistry, found in drugs with antihistaminic, antibacterial, and antipsychotic properties.[4] Many piperazine-containing compounds are known to interact with central nervous system (CNS) receptors.
Given the combination of these two pharmacophores, it is plausible that N,N-Dimethyl-2-(piperazin-1-yl)benzamide and its salts could exhibit activity within the CNS. Further research, including receptor binding assays and in vivo studies, would be necessary to elucidate its specific pharmacological profile.
Safety and Handling
Based on available safety data sheets for N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate and related compounds, the following precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Toxicity: The toxicological properties of this specific compound have not been fully investigated. It should be handled with the care accorded to a new chemical entity of unknown toxicity.
Conclusion
N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate is a compound of interest for chemical and pharmacological research due to its structural features. While detailed experimental data on its physicochemical and biological properties are currently limited in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further investigation is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development.
References
-
Chu-肽生物科技. N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate. [Link]
-
P&S Chemicals. Product information, N,n-dimethyl-2-(1-piperazinyl)benzamide. [Link]
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Journal of Xenobiotics.
Sources
- 1. 494782-69-3|N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate|BLD Pharm [bldpharm.com]
- 2. N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate - 楚肽生物科技 [apeptides.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
